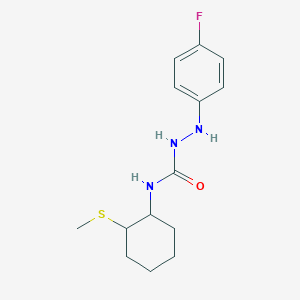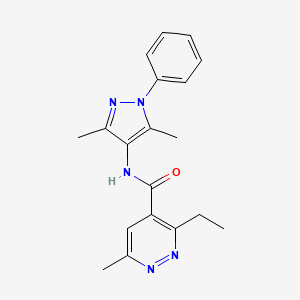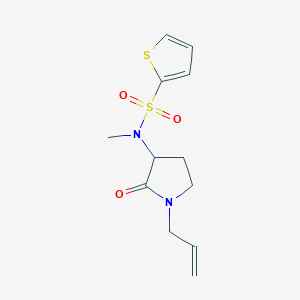
1-(4-Fluoroanilino)-3-(2-methylsulfanylcyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoroanilino)-3-(2-methylsulfanylcyclohexyl)urea is a synthetic organic compound characterized by the presence of a fluoroaniline group and a methylsulfanylcyclohexyl group linked through a urea moiety
Preparation Methods
The synthesis of 1-(4-Fluoroanilino)-3-(2-methylsulfanylcyclohexyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 2-methylsulfanylcyclohexylamine as the primary reactants.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as carbonyldiimidazole (CDI) or a similar reagent to facilitate the formation of the urea linkage.
Industrial Production: On an industrial scale, the process may be optimized for higher yields and purity, involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(4-Fluoroanilino)-3-(2-methylsulfanylcyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4), resulting in the cleavage of the urea moiety.
Substitution: Nucleophilic substitution reactions can occur at the fluoroaniline group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., H2O2), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, often involving specific temperatures and solvents.
Scientific Research Applications
1-(4-Fluoroanilino)-3-(2-methylsulfanylcyclohexyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is conducted to evaluate its efficacy and safety as a drug candidate for treating various diseases, such as cancer or infectious diseases.
Industry: The compound is investigated for its potential use in materials science, including the development of novel polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoroanilino)-3-(2-methylsulfanylcyclohexyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The pathways affected by the compound’s action include signal transduction pathways, metabolic pathways, and cell cycle regulation.
Comparison with Similar Compounds
1-(4-Fluoroanilino)-3-(2-methylsulfanylcyclohexyl)urea can be compared with other similar compounds:
Similar Compounds: Examples include 1-(4-Chloroanilino)-3-(2-methylsulfanylcyclohexyl)urea and 1-(4-Bromoanilino)-3-(2-methylsulfanylcyclohexyl)urea.
Uniqueness: The presence of the fluoroaniline group imparts unique properties to the compound, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
IUPAC Name |
1-(4-fluoroanilino)-3-(2-methylsulfanylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3OS/c1-20-13-5-3-2-4-12(13)16-14(19)18-17-11-8-6-10(15)7-9-11/h6-9,12-13,17H,2-5H2,1H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMDPQKAIQKRRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCC1NC(=O)NNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propyl]-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B6968498.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(4-methylpyridin-3-yl)methanamine](/img/structure/B6968501.png)
![1-(5-fluoro-2-methylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B6968509.png)
![4-[(2-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine](/img/structure/B6968512.png)

![1-(2-bromo-5-fluorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B6968528.png)
![2-[2-oxo-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]-3H-isoindol-1-one](/img/structure/B6968533.png)
![3-Methyl-3-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propylamino]oxolan-2-one](/img/structure/B6968540.png)
![3-(4-methylpyrazol-1-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one](/img/structure/B6968544.png)
![1-[1-(2,6-Dichloro-3-methylphenyl)sulfonylpyrrolidin-3-yl]-4-methylpyrazole](/img/structure/B6968551.png)

![N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-2-oxo-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6968567.png)
![4-Chloro-1-[1-(3-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]pyrazole](/img/structure/B6968573.png)
![1-[[Methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]cyclobutan-1-ol](/img/structure/B6968583.png)
